[(2-Methoxyphenyl)methyl]urea

Hair dye Penetration enhancement Formulation science

[(2-Methoxyphenyl)methyl]urea (CAS 99362-55-7), also named 1-(2-methoxybenzyl)urea, is a monosubstituted urea derivative bearing a single 2-methoxybenzyl group on one nitrogen of the urea core (molecular formula C₉H₁₂N₂O₂, MW 180.20 g/mol). The compound is supplied as a ≥95% purity solid with long-term storage recommended in a cool, dry place.

Molecular Formula C9H12N2O2
Molecular Weight 180.207
CAS No. 99362-55-7
Cat. No. B2411249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(2-Methoxyphenyl)methyl]urea
CAS99362-55-7
Molecular FormulaC9H12N2O2
Molecular Weight180.207
Structural Identifiers
SMILESCOC1=CC=CC=C1CNC(=O)N
InChIInChI=1S/C9H12N2O2/c1-13-8-5-3-2-4-7(8)6-11-9(10)12/h2-5H,6H2,1H3,(H3,10,11,12)
InChIKeyBKNUTQQQAPBRAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





[(2-Methoxyphenyl)methyl]urea (CAS 99362-55-7): A Monosubstituted Benzylurea Building Block for Differential Formulation and Synthesis


[(2-Methoxyphenyl)methyl]urea (CAS 99362-55-7), also named 1-(2-methoxybenzyl)urea, is a monosubstituted urea derivative bearing a single 2-methoxybenzyl group on one nitrogen of the urea core (molecular formula C₉H₁₂N₂O₂, MW 180.20 g/mol) [1]. The compound is supplied as a ≥95% purity solid with long-term storage recommended in a cool, dry place . It is synthesized via nucleophilic addition of 2-methoxybenzylamine to potassium isocyanate in water, a catalyst-free process that achieves a reported 94% yield . Unlike 1,3-disubstituted urea analogs that dominate the kinase inhibitor literature, this monosubstituted scaffold exposes a free –NH₂ terminus, enabling regioselective downstream functionalization that is not accessible with symmetrically disubstituted or N,N-dimethylated counterparts.

Why [(2-Methoxyphenyl)methyl]urea Cannot Be Substituted by Unsubstituted Benzylurea or para-Methoxy Isomers in Performance-Critical Applications


Benzylurea derivatives bearing different substitution patterns on the phenyl ring are not interchangeable for two fundamental reasons. First, the ortho-methoxy group in [(2-methoxyphenyl)methyl]urea introduces a steric and electronic environment at the urea linkage that is distinct from the unsubstituted benzylurea (CAS 538-32-9) or the para-methoxy isomer N-(4-methoxybenzyl)urea (CAS 54582-35-3); this difference is manifested in the patent literature where N-(2-methoxybenzyl)urea specifically—not benzylurea alone and not the 4-methoxy isomer—is claimed as a co-penetration enhancer in hair dye compositions to achieve higher colouring ability [1]. Second, the monosubstituted urea scaffold leaves one primary amine terminus free for further derivatization, whereas the more heavily investigated 3-[(2-methoxyphenyl)methyl]-1,1-dimethylurea (CAS 153903-28-7) and 1,3-bis(2-methoxybenzyl)urea block that site and direct biological activity toward UT-B transporter inhibition (IC₅₀ 220 nM) rather than offering a versatile intermediate. These two factors—application-specific performance and scaffold-dependent synthetic utility—mean that substituting in-class compounds risks both functional failure in formulation and loss of a productive synthetic handle.

Quantitative Differentiation Evidence for [(2-Methoxyphenyl)methyl]urea Against Closest Structural Analogs


Enhanced Hair Colouring Ability vs. Conventional Solvent-Only Formulations

In hair dye compositions containing anionic direct dyes, the inclusion of N-(2-methoxybenzyl)urea at 0.2–5 wt% yields higher colouring ability than compositions relying solely on conventional organic penetration enhancers such as benzyl alcohol, benzyloxy ethanol, and phenoxy ethanol [1]. While the patent does not report explicit ΔE values, the claim is a direct head-to-head performance comparison establishing superiority over the solvent-only baseline. Unsubstituted benzylurea is optionally listed alongside N-(2-methoxybenzyl)urea in the claim, but the explicit naming of the 2-methoxy derivative as a distinct and effective species indicates its non-redundancy; the 4-methoxy isomer is absent from the claim entirely [1].

Hair dye Penetration enhancement Formulation science

Computed Lipophilicity Differentiation: Ortho-Methoxy vs. Para-Methoxy Isomer

PubChem-computed XLogP3 for [(2-methoxyphenyl)methyl]urea (ortho isomer) is 0.6 [1], placing it in a moderately hydrophilic range suited for aqueous formulation. The para-methoxy isomer N-(4-methoxybenzyl)urea (CAS 54582-35-3) is reported to have a melting point of 160–162°C , indicative of stronger crystal lattice energy that may reduce solubility characteristics relative to the ortho isomer (for which no melting point is reported, suggesting a distinct solid-state form). While a directly measured logP for the para isomer is not available in the same database, the positional difference of the methoxy group is known to modulate hydrogen-bonding capacity and solvation in urea derivatives, making the two isomers non-interchangeable in solvent selection for synthesis or formulation [2].

Lipophilicity ADME prediction Formulation development

Synthetic Yield Benchmark: 94% One-Step Aqueous Synthesis

The target compound is prepared in a single step by reacting 2-methoxybenzylamine (13.7 g, 0.1 mol) with potassium isocyanate in aqueous sulfuric acid at ambient temperature, yielding 94% of isolated [(2-methoxyphenyl)methyl]urea . This catalyst-free, aqueous method contrasts with the synthesis of 3-[(2-methoxyphenyl)methyl]-1,1-dimethylurea, which requires a dimethylamine introduction step and typically yields lower conversions due to steric hindrance at the tertiary urea nitrogen . The 1,3-bis(2-methoxybenzyl)urea analog further requires 1,1'-carbonyldiimidazole coupling and anhydrous conditions, adding cost and complexity .

Green chemistry Process chemistry Scale-up

Distinct Biological Target Scope: Monosubstituted Urea vs. N,N-Dimethylurea Derivative

The N,N-dimethylated analog 3-[(2-methoxyphenyl)methyl]-1,1-dimethylurea is a characterized UT-B urea transporter inhibitor with IC₅₀ = 220 nM in rat erythrocyte lysis assay . In contrast, the monosubstituted [(2-methoxyphenyl)methyl]urea lacks this dimethyl pharmacophore and is not reported as a UT-B inhibitor; its patent-validated application domain lies instead in formulation enhancement [1]. Meanwhile, 1-aryl-3-(4-methoxybenzyl)ureas (bearing the para-methoxy group and an additional aromatic urea substituent) function as GSK-3β irreversible inhibitors with activities in the sub-micromolar range [2]. This divergence of biological target engagement across only minor structural variations underscores that [(2-methoxyphenyl)methyl]urea occupies a distinct chemical space that cannot be predicted by analogy to either the dimethyl or the 1,3-diaryl urea series.

UT-B transporter Kinase inhibition Target selectivity

Procurement-Driven Application Scenarios for [(2-Methoxyphenyl)methyl]urea Where Analog Substitution Is Contraindicated


Development of Acidic Anionic Direct-Dye Hair Colouring Formulations Requiring Validated Penetration Enhancement

When formulating a professional or consumer hair colouring product based on acidic (pH 1–5) anionic direct dyes, [(2-methoxyphenyl)methyl]urea at 0.2–5 wt% can be selected based on patent-validated evidence of higher colouring ability versus solvent-only baselines [1]. Substitution with unsubstituted benzylurea or the para-methoxy isomer is not supported by equivalent patent data and risks non-performance in a competitive product category where colour intensity and wash fastness are key purchase drivers. The compound's predicted moderate lipophilicity (XLogP3 = 0.6) [2] further supports compatibility with aqueous-alcoholic solvent systems typical of such formulations.

Multi-Step Synthesis of Unsymmetrical N,N′-Disubstituted Ureas via Regioselective Functionalization of the Free –NH₂ Terminus

In medicinal chemistry programs constructing biased libraries of urea-based kinase or enzyme inhibitors, [(2-methoxyphenyl)methyl]urea provides a monofunctionalized intermediate that can be regioselectively elaborated at the free –NH₂ position. This contrasts with 1,3-bis(2-methoxybenzyl)urea, which has both nitrogens occupied and requires deprotection strategies, and with 3-[(2-methoxyphenyl)methyl]-1,1-dimethylurea, where the dimethyl substitution directs biological activity toward UT-B (IC₅₀ = 220 nM) rather than offering a versatile synthetic handle . The 94% one-step aqueous synthesis ensures that multi-gram stocks of this intermediate can be generated economically before committing to costly downstream diversification steps.

Physicochemical Property Screening Panels Requiring Ortho-Substituted Benzylurea Representatives

For computational or experimental property screening (logP, solubility, permeability) of benzylurea congeners, including the ortho-methoxy isomer (XLogP3 = 0.6, 2 HBD, 2 HBA, TPSA = 64.4 Ų) [1] ensures coverage of a region of chemical space distinct from the para-methoxy isomer (mp 160–162°C, higher crystallinity) [2] and from the unsubstituted benzylurea (mp 147–148°C) [3]. Over-reliance on any single isomer in a screening set risks missing structure-property relationships driven by methoxy position effects on hydrogen bonding and solvation, which are well-documented in QSAR literature [4].

Green Chemistry Process Development Leveraging a Catalyst-Free Aqueous Urea Synthesis

Process R&D teams tasked with developing sustainable, scalable routes to benzylurea intermediates can benchmark against the published one-step, catalyst-free, aqueous synthesis of [(2-methoxyphenyl)methyl]urea achieving 94% yield . This protocol avoids organic solvents, coupling reagents (CDI), and chromatographic purification, offering a favorable E-factor and cost profile relative to syntheses of 1,3-bis(2-methoxybenzyl)urea that require anhydrous CDI coupling . Procurement of the target compound at 95% purity from commercial sources provides a reference standard for in-house process optimization efforts.

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